

Application Note: Top-Down Protein Sequencing for Phoratoxin Characterization

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Compound of Interest

Compound Name: *Phoratoxon*

Cat. No.: *B113761*

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Introduction

Phoratoxins are a group of small, basic polypeptides found in the leaves and stems of the American mistletoe (*Phoradendron tomentosum*). These toxins belong to the thionin family of plant defense proteins and exhibit cytotoxic properties. The characterization of phoratoxin proteoforms, which arise from genetic variations and post-translational modifications (PTMs), is crucial for understanding their structure-function relationships, toxicity mechanisms, and potential therapeutic applications. Top-down proteomics offers a powerful approach for the comprehensive analysis of intact proteins, enabling the precise identification and localization of PTMs and sequence variations without the need for enzymatic digestion.^{[1][2]} This application note provides a detailed protocol for the characterization of phoratoxin proteoforms using top-down protein sequencing.

Objective

To provide researchers, scientists, and drug development professionals with a detailed methodology for the extraction, purification, and characterization of phoratoxin proteoforms from plant material using top-down mass spectrometry. This protocol will enable the identification of different phoratoxin isoforms and the characterization of their post-translational modifications.

Experimental Protocols

1. Phoratoxin Extraction and Purification

This protocol outlines the extraction and purification of phoratoxins from mistletoe leaves.

- Materials:
 - Fresh or lyophilized mistletoe leaves
 - Extraction buffer: 0.1 M HCl
 - Homogenizer or mortar and pestle
 - Centrifuge and centrifuge tubes
 - Solid-Phase Extraction (SPE) C18 cartridges
 - SPE conditioning solution: Methanol
 - SPE equilibration solution: 0.1% Trifluoroacetic acid (TFA) in water
 - SPE wash solution: 0.1% TFA in 5% acetonitrile
 - SPE elution buffer: 0.1% TFA in 70% acetonitrile
 - Lyophilizer
- Procedure:
 - Homogenize 10 g of mistletoe leaves in 100 mL of extraction buffer.
 - Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
 - Collect the supernatant and filter it through a 0.45 µm filter.
 - Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of equilibration solution.
 - Load the filtered supernatant onto the SPE cartridge.
 - Wash the cartridge with 20 mL of wash solution to remove unbound impurities.

- Elute the phoratoxins with 15 mL of elution buffer.
- Lyophilize the eluted fraction to obtain a purified phoratoxin powder.

2. Sample Preparation for Top-Down Mass Spectrometry

Proper sample preparation is critical for successful top-down analysis to ensure efficient ionization and fragmentation.^{[3][4]}

- Materials:
 - Purified phoratoxin powder
 - Buffer exchange solution: 0.1% Formic acid in water
 - Amicon Ultra centrifugal filter units (3 kDa MWCO)
 - Mass spectrometer calibration solution
- Procedure:
 - Reconstitute 1 mg of lyophilized phoratoxin in 1 mL of buffer exchange solution.
 - Transfer the solution to a 3 kDa MWCO centrifugal filter unit.
 - Centrifuge at 14,000 x g for 30 minutes.
 - Discard the flow-through and add another 1 mL of buffer exchange solution to the filter unit.
 - Repeat the centrifugation step twice to ensure complete buffer exchange.
 - Recover the concentrated, desalted phoratoxin sample.
 - Determine the protein concentration using a BCA or Bradford assay.
 - Dilute the sample to a final concentration of 1 pmol/μL in the buffer exchange solution for mass spectrometry analysis.

3. Top-Down Mass Spectrometry Analysis

This protocol describes the analysis of intact phoratoxin proteoforms using a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, coupled with liquid chromatography.

- Instrumentation and Parameters:
 - Liquid Chromatography (LC):
 - Column: C4 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 μ m)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: 5-60% B over 30 minutes
 - Flow Rate: 200 μ L/min
 - Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode
 - MS1 (Intact Mass Analysis):
 - Resolution: >100,000
 - Scan Range (m/z): 300-2000
 - AGC Target: 1e6
 - Maximum Injection Time: 100 ms
 - MS2 (Tandem MS for Fragmentation):
 - Activation Method: Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD)

- Isolation Window: 1.0-2.0 m/z
- Resolution: >50,000
- AGC Target: 2e5
- Maximum Injection Time: 250 ms

4. Data Analysis

The acquired MS and MS/MS data are processed to identify and characterize the phoratoxin proteoforms.

- Software:
 - Proteoform characterization software (e.g., ProSightPC, TopPIC)
- Workflow:
 - Deconvolution: The raw MS1 spectra are deconvoluted to determine the neutral masses of the intact phoratoxin proteoforms.
 - Database Searching: The deconvoluted masses and MS/MS fragmentation data are searched against a database containing the known phoratoxin amino acid sequences.
 - Proteoform Identification: The search results are used to identify the specific proteoforms present in the sample, including any mass shifts corresponding to PTMs or sequence variations.
 - PTM Localization: The fragmentation data from the MS/MS scans are manually or automatically analyzed to pinpoint the location of any identified PTMs on the protein sequence.

Data Presentation

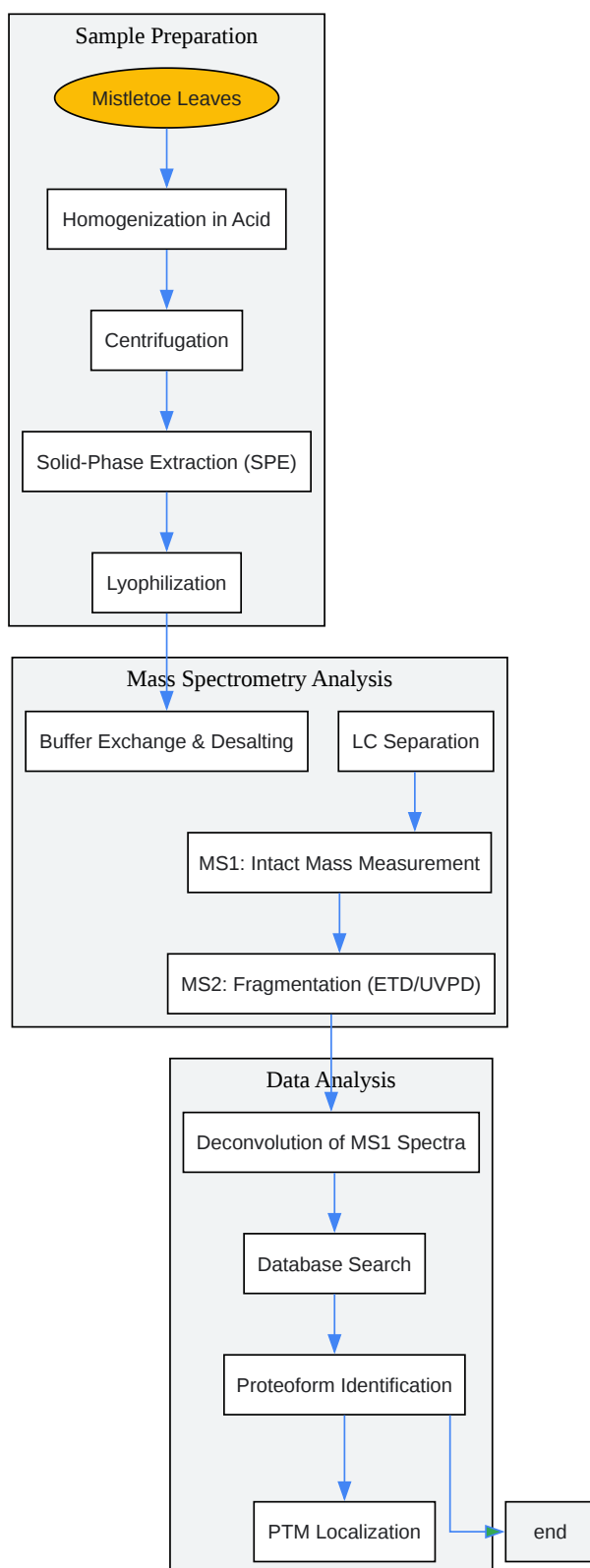
Table 1: Identified Phoratoxin Proteoforms

| Proteoform ID | Experimental Mass (Da) | Theoretical Mass (Da) | Mass Difference (ppm) | Putative Modifications |
|---------------|------------------------|-----------------------|-----------------------|------------------------|
| PTX-A | 5283.45 | 5283.42 | 5.7 | None |
| PTX-B | 5313.46 | 5313.43 | 5.6 | Val25Ile |
| PTX-C | 5299.44 | 5299.41 | 5.7 | Asn45Asp |
| PTX-D | 5327.48 | 5327.45 | 5.6 | Acetylation |
| PTX-E | 5363.42 | 5363.39 | 5.6 | Phosphorylation |

Table 2: Representative MS/MS Fragment Ions for Phoratoxin A (PTX-A)

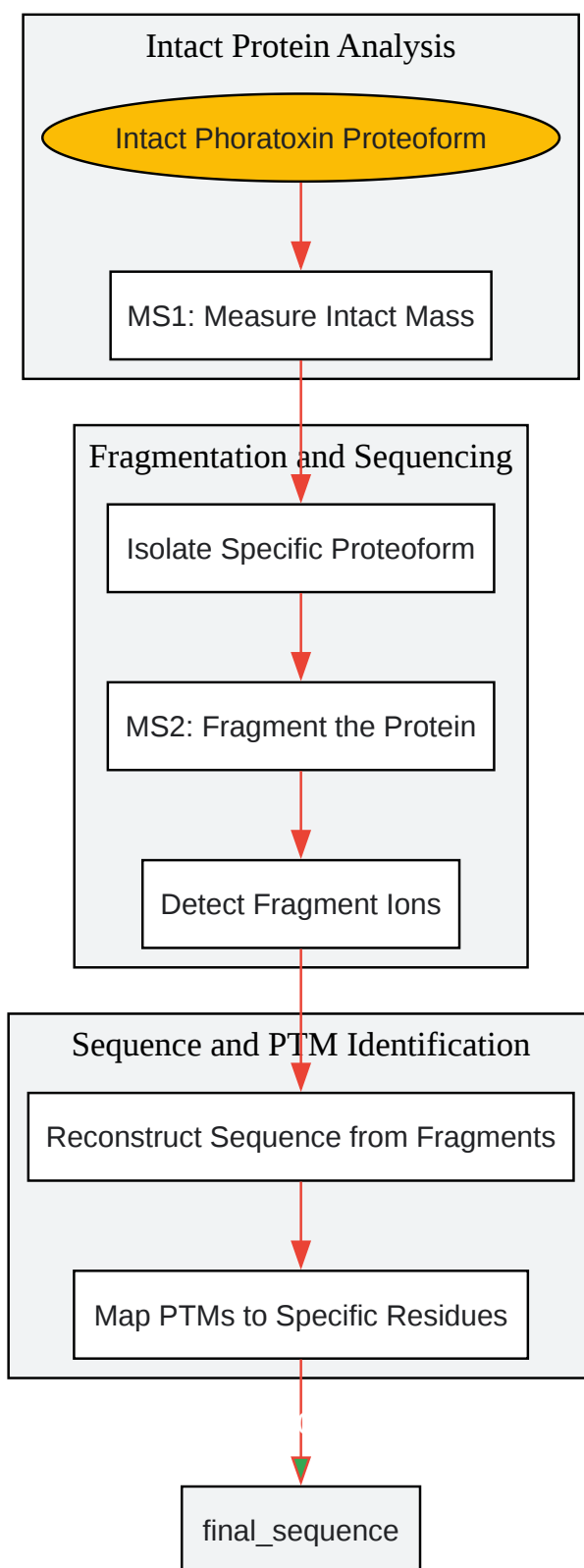
| Fragment Ion | Experimental m/z | Theoretical m/z | Mass Accuracy (ppm) |
|--------------|------------------|-----------------|---------------------|
| c15 | 1543.82 | 1543.81 | 6.5 |
| c28 | 2987.54 | 2987.53 | 3.3 |
| z12 | 1345.71 | 1345.70 | 7.4 |
| z25 | 2789.43 | 2789.42 | 3.6 |

Visualizations



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Caption: Overall experimental workflow for phoratoxin characterization.



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Caption: Principle of top-down protein sequencing.

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